molecular formula C19H22O2 B1358980 3-Methoxy-4'-n-pentylbenzophenone CAS No. 750633-68-2

3-Methoxy-4'-n-pentylbenzophenone

Cat. No. B1358980
CAS RN: 750633-68-2
M. Wt: 282.4 g/mol
InChI Key: WJOJWPKJPIUGGU-UHFFFAOYSA-N
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Description

3-Methoxy-4’-n-pentylbenzophenone, also known as MBB, is a compound with the molecular formula C19H22O2 . It has a molecular weight of 282.38 . This compound is highly relevant in the field of chemistry due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4’-n-pentylbenzophenone is represented by the InChI code 1S/C19H22O2/c1-3-4-5-7-15-10-12-16 (13-11-15)19 (20)17-8-6-9-18 (14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 . This indicates the presence of 19 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms in the molecule.

Scientific Research Applications

UV Filter and Reproductive Toxicity Studies

3-Methoxy-4'-n-pentylbenzophenone, a compound related to benzophenone-3 (BP-3), is used as an ultraviolet filter in skincare products and as a food additive. Research has been focused on its potential impact on reproduction. Studies in humans suggest that high levels of BP-3 exposure might affect birth weights and gestational age, while animal studies indicate effects on reproductive functions and hormonal balances (Ghazipura et al., 2017).

Applications in Oligodeoxyribonucleotide Synthesis

The compound has been utilized in the synthesis of oligodeoxyribonucleotides. Its protective properties have proven effective in stabilizing nucleosides during the synthesis process, particularly for 2'-deoxycytidine, making it a valuable asset in genetic research and molecular biology applications (Mishra & Misra, 1986).

Role in Pharmaceutical Intermediate Synthesis

It serves as an important intermediate in pharmaceutical synthesis. For instance, it has been used to synthesize specific naphthalenecarboxylic acids, highlighting its versatility in the development of new pharmaceutical compounds (Yu Ma, 2000).

Dermal Administration and Metabolism Studies

Research involving benzophenone derivatives like 3-Methoxy-4'-n-pentylbenzophenone has been pivotal in understanding the dermal absorption and metabolism of such compounds in organisms. Studies on rats have provided insights into the pharmacokinetics and tissue distribution after dermal administration, which is crucial for evaluating the safety and efficacy of products containing such chemicals (Okereke et al., 1994).

Molecular Docking and Quantum Chemical Calculations

The compound has been a subject in molecular docking and quantum chemical studies. These studies provide crucial insights into the molecular structure, spectroscopic data, and biological effects, which are essential in drug design and material sciences (Viji et al., 2020).

Sensing Applications

Its analogues have been used in the development of fluorescent probes for sensing pH changes and metal cations. This has implications in environmental monitoring, biochemical assays, and medical diagnostics (Tanaka et al., 2001).

properties

IUPAC Name

(3-methoxyphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOJWPKJPIUGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641477
Record name (3-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4'-n-pentylbenzophenone

CAS RN

750633-68-2
Record name (3-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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